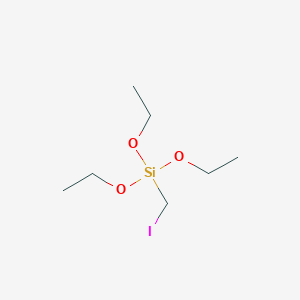
Triethoxy(iodomethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethoxy(iodomethyl)silane is an organosilicon compound characterized by the presence of ethoxy groups and an iodomethyl group attached to a silicon atom
準備方法
Synthetic Routes and Reaction Conditions
Triethoxy(iodomethyl)silane can be synthesized through the reaction of iodomethane with triethoxysilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the substitution of the hydrogen atom in triethoxysilane with the iodomethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and by-products.
化学反応の分析
Types of Reactions
Triethoxy(iodomethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other functional groups in the presence of suitable reagents.
Hydrolysis: The ethoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Reduction: The compound can act as a reducing agent in certain reactions, particularly in the presence of metal catalysts.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: For substitution reactions.
Water or Alcohols: For hydrolysis reactions.
Metal Catalysts: Such as cobalt or rhodium, for reduction reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, hydrolysis can lead to the formation of silanols and siloxanes, while substitution reactions can yield a variety of organosilicon compounds.
科学的研究の応用
Triethoxy(iodomethyl)silane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules and surfaces for biological studies.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with various substrates.
作用機序
The mechanism of action of triethoxy(iodomethyl)silane involves the interaction of its functional groups with target molecules The ethoxy groups can undergo hydrolysis to form silanols, which can then react with other molecules to form stable siloxane bonds
類似化合物との比較
Similar Compounds
Triethoxysilane: Similar in structure but lacks the iodomethyl group.
Triethoxyvinylsilane: Contains a vinyl group instead of an iodomethyl group.
Trimethoxysilane: Similar but with methoxy groups instead of ethoxy groups.
Uniqueness
Triethoxy(iodomethyl)silane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and allows for specific applications that are not possible with other similar compounds. This uniqueness makes it valuable in specialized chemical synthesis and material science applications.
特性
CAS番号 |
53696-82-5 |
|---|---|
分子式 |
C7H17IO3Si |
分子量 |
304.20 g/mol |
IUPAC名 |
triethoxy(iodomethyl)silane |
InChI |
InChI=1S/C7H17IO3Si/c1-4-9-12(7-8,10-5-2)11-6-3/h4-7H2,1-3H3 |
InChIキー |
ALFJOLYGZMCHHC-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](CI)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




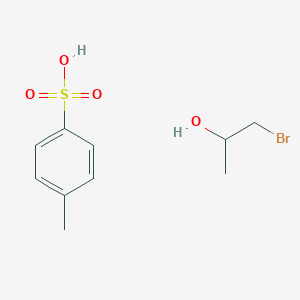
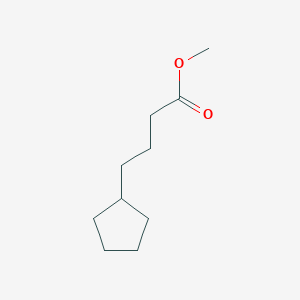
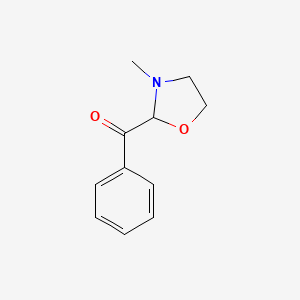
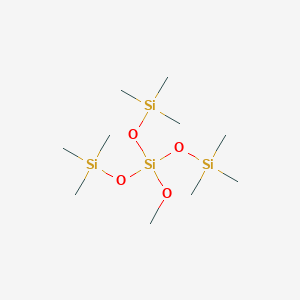
![(10R,13S,17R)-5'-Methoxy-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolan]-3-ol](/img/structure/B14643563.png)
![Methyl 6-oxo-6h-indolo[3,2,1-de][1,5]naphthyridine-5-carboxylate](/img/structure/B14643565.png)

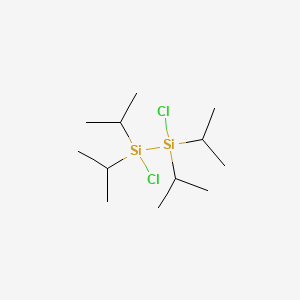
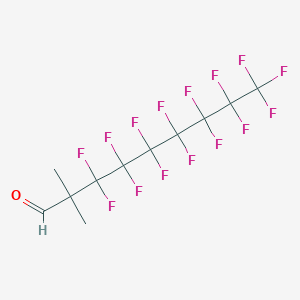
![2,2-Dimethyl-3-{3-methyl-6-[4-(propan-2-yl)phenyl]hexyl}oxirane](/img/structure/B14643580.png)
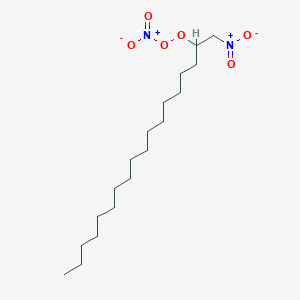
![4-[Ethyl-(4-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14643586.png)
